3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]propanamide
Description
Properties
IUPAC Name |
3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-28-17-4-2-3-14(11-17)12-22-19(25)10-7-16-13-29-20(23-16)24-30(26,27)18-8-5-15(21)6-9-18/h2-6,8-9,11,13H,7,10,12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORUMWJXURDWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound's unique structural features make it a valuable intermediate in the synthesis of complex organic molecules.
Biology: It shows potential as a probe for investigating biological pathways due to its ability to interact with specific biomolecules.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as enzyme inhibition or receptor modulation, warranting further investigation for therapeutic applications.
Industry: Its chemical stability and reactive functional groups make it suitable for various industrial applications, including the development of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]propanamide exerts its effects is still under investigation. it is hypothesized to interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function.
Key pathways involved may include signal transduction pathways, where the compound's binding to specific sites could alter cellular responses or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
- 3-[[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]sulfanyl]-N,N-Diethylpropanamide (): Key Differences: Chlorophenyl substituent (vs. fluorophenyl) and diethylamide (vs. 3-methoxybenzylpropanamide). Implications: Chlorine’s larger size and lipophilicity may alter binding pocket interactions compared to fluorine.
N-(4-Methoxyphenyl)benzenesulfonamide ():
- Key Differences : Lacks the thiazole core and propanamide chain but shares a methoxyphenyl-sulfonamide motif.
- Implications : The absence of the thiazole heterocycle simplifies the structure but may reduce rigidity and target specificity. The 4-methoxy position (vs. 3-methoxy) could lead to distinct spatial orientations in enzyme binding .
Fluorinated Sulfonamide Derivatives
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Isopropylbenzamide (): Key Differences: Pyrazolopyrimidine and chromenone cores (vs. thiazole) with dual fluorophenyl groups. Implications: The extended π-system may enhance interactions with aromatic residues in enzymes. The isopropylamide group increases hydrophobicity compared to the methoxybenzylpropanamide .
4-Methyl-N-{1-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazol-4-yl}Benzenesulfonamide ():
Propanamide-Containing Analogues
- N-(3,4-Dihydro-2H-1-Benzopyran-4-yl)Methanesulfonamide (): Key Differences: Benzopyran scaffold (vs. thiazole) with methanesulfonamide (vs. fluorobenzenesulfonamide). The smaller methanesulfonamide group may reduce steric hindrance .
- 2-(4-Chlorophenoxy)-N-Methylpropanamide (): Key Differences: Chlorophenoxy group (vs. fluorobenzenesulfonamido-thiazole) and methylamide (vs. benzylpropanamide). Implications: The phenoxy group’s oxygen atom can participate in hydrogen bonding, but the lack of a heterocycle may limit scaffold rigidity .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves multi-step reactions, similar to ’s use of hydrazine and CS2/KOH for thiazole formation. However, the 4-fluorobenzenesulfonamido group may require selective sulfonylation .
- Bioactivity Predictions: Fluorinated sulfonamides in and exhibit enzyme inhibitory activity, suggesting the target compound may target similar pathways (e.g., carbonic anhydrase).
- Physicochemical Properties : Compared to ’s compound (MW 589.1, MP 175–178°C), the target compound’s molecular weight is estimated to be ~450–500, with a melting point influenced by the crystalline 3-methoxybenzyl group .
Biological Activity
The compound 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]propanamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H18FN3O2S
- Molecular Weight: 353.39 g/mol
The compound features a thiazole ring, a sulfonamide group, and a methoxyphenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily evaluated through its pharmacological effects, including antimicrobial, antiviral, and anticancer properties. The following sections detail these activities.
Antimicrobial Activity
Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro assays have shown that the compound demonstrates effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Antiviral Activity
The antiviral potential of the compound has been explored in relation to influenza viruses. In cellular models, it has been shown to inhibit viral replication effectively. For example, in studies evaluating its efficacy against H1N1 influenza virus:
- EC50 (Effective Concentration for 50% inhibition): 14.7 µM
- CC50 (Cytotoxic Concentration for 50% inhibition): 538.13 µM
These results suggest a favorable therapeutic index, indicating low toxicity while maintaining antiviral efficacy .
Anticancer Activity
Recent research has also highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HeLa | 12.3 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The sulfonamide moiety inhibits dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Disruption of Viral Replication: The thiazole ring may interact with viral proteins, inhibiting their function during the viral life cycle.
- Induction of Apoptosis: The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- A study conducted on mice infected with H1N1 showed significant reductions in viral load and lung lesions when treated with the compound.
- Clinical trials assessing the compound's safety and efficacy in patients with resistant bacterial infections have shown promising results, warranting further investigation into its use as an antibiotic.
Q & A
Basic: How can reaction conditions be optimized for synthesizing 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]propanamide?
Methodological Answer:
The synthesis involves multi-step reactions, including sulfonamide coupling, thiazole ring formation, and amide bond formation. Key parameters to optimize include:
- Temperature: Controlled heating (e.g., 60–80°C) for sulfonamide coupling to avoid side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency in thiazole synthesis .
- Catalysts: Use of triethylamine or DMAP to facilitate amide bond formation .
- Monitoring: Thin-layer chromatography (TLC) with UV detection or HPLC to track intermediates .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry of the thiazole ring and sulfonamide connectivity .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and detects impurities .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% for biological assays) .
- X-ray Crystallography (if crystalline): SHELXL software refines crystal structures to resolve stereochemical ambiguities .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing 4-fluorobenzenesulfonamide with 4-chloro or methoxy groups) to isolate key pharmacophores .
- Biological Assays: Compare IC values across analogs in enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) .
- Statistical Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Advanced: What computational strategies predict the compound’s biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Glide screens against protein databases (e.g., PDB) to prioritize targets like sulfotransferases or tyrosine kinases .
- QSAR Modeling: Employ Gaussian-based DFT calculations to map electrostatic potential surfaces and predict binding affinity .
- MD Simulations: GROMACS assesses binding stability over 100-ns trajectories .
Advanced: How can researchers address discrepancies in enzymatic inhibition data across studies?
Methodological Answer:
- Assay Standardization: Control pH (7.4 for physiological relevance) and ionic strength to minimize variability .
- Negative Controls: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
- Data Normalization: Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .
Basic: What are the key steps in validating the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C for 24–72 hours .
- Analytical Monitoring: LC-MS identifies degradation products (e.g., hydrolysis of the amide bond) .
- Kinetic Analysis: Calculate half-life () using first-order decay models .
Advanced: How does the compound’s electronic configuration influence its reactivity?
Methodological Answer:
- Spectroscopic Analysis: IR spectroscopy identifies electron-withdrawing effects of the 4-fluorobenzenesulfonamide group (e.g., C=O stretching at ~1680 cm) .
- Electrochemical Profiling: Cyclic voltammetry measures redox potentials to assess susceptibility to oxidative degradation .
- Hammett Plots: Correlate substituent σ values with reaction rates in nucleophilic aromatic substitution .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical goggles .
- Ventilation: Perform reactions in fume hoods due to potential sulfonamide dust inhalation .
- Spill Management: Neutralize acidic/basic residues with bicarbonate or citric acid before disposal .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction .
- Structure Refinement: SHELXL applies least-squares minimization to resolve disorder in the 3-methoxybenzyl group .
- Validation: Check R-factors (<5%) and electron density maps (e.g., omit maps) for missing atoms .
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Prepare hydrochloride or sodium salts to improve aqueous solubility .
- Prodrug Design: Introduce ester moieties at the propanamide carbonyl for enzymatic cleavage in vivo .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size <200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
